Diazene, (4-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]-
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Overview
Description
Diazene, (4-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes diazene and phenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- typically involves the reaction of 4-methylphenylhydrazine with 4-[(4-methylphenyl)methoxy]benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures the large-scale production of Diazene, (4-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Diazene, (4-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or nitric acid (HNO3) under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced diazene derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Diazene, (4-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, (4-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For instance, it may inhibit or activate certain enzymes, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar in structure but with a methoxy group instead of a methyl group.
Azobenzene, 4-methoxy-: Another related compound with a methoxy group on the phenyl ring.
Uniqueness
Diazene, (4-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61706-20-5 |
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Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-[(4-methylphenyl)methoxy]phenyl]diazene |
InChI |
InChI=1S/C21H20N2O/c1-16-3-7-18(8-4-16)15-24-21-13-11-20(12-14-21)23-22-19-9-5-17(2)6-10-19/h3-14H,15H2,1-2H3 |
InChI Key |
RHHGIHFXYFWXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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